molecular formula C5H9NO B186009 2-Oxa-6-azaspiro[3.3]heptane CAS No. 174-78-7

2-Oxa-6-azaspiro[3.3]heptane

Cat. No.: B186009
CAS No.: 174-78-7
M. Wt: 99.13 g/mol
InChI Key: HPJALMWOZYIZGE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Oxa-6-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 2,6-Dioxaspiro[3.3]heptane
  • 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane
  • 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane
  • 2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one
  • 2-Oxa-6-azaspiro[3.5]nonane

Uniqueness: Compared to these similar compounds, 2-Oxa-6-azaspiro[3.3]heptane stands out due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in the synthesis of drug-like molecules and other complex structures .

Biological Activity

2-Oxa-6-azaspiro[3.3]heptane (2-OASE) is a compound with significant potential in medicinal chemistry, particularly as a bioisostere for various pharmacologically active molecules. Its unique spirocyclic structure allows for diverse interactions with biological targets, making it a subject of interest in drug discovery and development.

Structural Characteristics

2-OASE is characterized by its spirocyclic framework, which includes an oxygen atom and a nitrogen atom within the ring structure. This configuration can influence the compound's lipophilicity, metabolic stability, and interaction with biological receptors.

Biological Activity Overview

Research has indicated that 2-OASE exhibits various biological activities, particularly in the context of antibiotic development and enzyme interactions. Below are some key findings:

  • Antibacterial Activity : 2-OASE has been investigated as an intermediate in the synthesis of antibiotics targeting multidrug-resistant tuberculosis (MDR-TB). A notable example is its role in developing TBI-223, which has shown promising activity against MDR-TB strains .
  • Enzyme Interactions : The compound's structural features suggest potential interactions with enzymes and receptors, enhancing its utility as a substrate in enzymatic reactions. Studies have shown that modifications to the azaspiro structure can lead to improved binding affinities and reduced metabolic degradation compared to traditional morpholine derivatives .
  • Lipophilicity and Metabolic Stability : The introduction of the spirocyclic framework has been linked to a decrease in lipophilicity, which can enhance metabolic stability and reduce toxicity profiles. This effect has been quantified in several studies, indicating that 2-OASE derivatives maintain potency while exhibiting improved pharmacokinetic properties .

Case Studies

Several case studies highlight the biological activity of 2-OASE:

  • Case Study 1 : A study on the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane demonstrated a scalable two-step process yielding high purity. This compound showed significant antibacterial activity against MDR-TB, underscoring the importance of 2-OASE as a precursor in antibiotic development .
  • Case Study 2 : Research comparing various azaspiro compounds indicated that 2-OASE derivatives exhibited lower metabolic rates and enhanced stability compared to their six-membered heterocycle counterparts. This finding suggests that 2-OASE could serve as an effective bioisostere in drug design .

Comparative Analysis

The following table summarizes key characteristics and activities of 2-OASE compared to related compounds:

CompoundLipophilicity (logD)Antibacterial ActivityStability
This compoundLower (-0.75)High (MDR-TB)Enhanced
Morpholine DerivativeHigher (-0.17)ModerateLess stable
Piperazine AnalogueModerate (-0.44)VariableModerate

Properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJALMWOZYIZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630658
Record name 2-Oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174-78-7
Record name 2-Oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxa-6-azaspiro[3.3]heptane
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Q & A

Q1: What are the advantages of isolating 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt compared to its oxalate salt form?

A1: While this compound is commonly isolated as an oxalate salt, research indicates that isolating it as a sulfonic acid salt offers significant advantages. These advantages include enhanced stability and improved solubility. [] The enhanced stability makes the sulfonic acid salt more suitable for storage and handling, while the increased solubility allows for a wider range of reaction conditions to be explored when using this compound as a building block for further synthesis. This ultimately broadens the potential applications of this compound in various chemical reactions.

Q2: Why is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane considered a key intermediate in pharmaceutical development?

A2: 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1) serves as a crucial starting material for synthesizing TBI-223, a promising drug candidate currently under development for treating tuberculosis. [] The development of a practical and scalable synthesis for this intermediate, as described in the research, represents a significant advancement towards the cost-effective production of TBI-223. This has the potential to significantly impact the accessibility of this critical tuberculosis treatment.

Q3: How can this compound be utilized in the synthesis of novel heterocyclic compounds?

A3: Research highlights the successful synthesis of a novel spirocyclic oxetane-fused benzimidazole utilizing this compound as a starting material. [] This involved converting the spirocyclic oxetane into an o-cycloalkylaminoacetanilide, followed by an oxidative cyclization using Oxone® in formic acid. This approach led to the formation of an expanded spirocyclic oxetane, which successfully yielded the desired [1,2-a] ring-fused benzimidazole. This demonstrates the versatility of this compound as a building block for synthesizing complex heterocyclic systems with potential biological activities.

Q4: Can computational chemistry offer insights into the properties of this compound derivatives?

A4: Computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the photophysical properties and potential applications of NpImidazole derivatives containing the this compound moiety. [] These studies provide valuable information about the two-photon absorption (TPA) characteristics, triplet state lifetimes, and potential for use in photodynamic therapy (PDT) and as fluorescent probes. For instance, incorporating specific electron-donating groups on the NpImidazole core, like the this compound, resulted in compounds with significantly enhanced TPA and long triplet state lifetimes. This information is crucial for designing and synthesizing improved heavy-atom-free photosensitizers for PDT and developing sensitive and selective fluorescent probes for detecting specific analytes.

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